Product packaging for 4-Pyrrolidin-3-yl-phenol hydrochloride(Cat. No.:CAS No. 1956356-22-1)

4-Pyrrolidin-3-yl-phenol hydrochloride

Cat. No.: B1472100
CAS No.: 1956356-22-1
M. Wt: 199.68 g/mol
InChI Key: SXSLWCWJIPQDDG-UHFFFAOYSA-N
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Description

Table 1: Molecular Composition

Element Quantity Atomic Weight (g/mol) Contribution (g/mol)
C 10 12.01 120.10
H 14 1.008 14.11
Cl 1 35.45 35.45
N 1 14.01 14.01
O 1 16.00 16.00
Total 199.68

The precise molecular weight confirms the compound’s stoichiometry and purity in synthetic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H14ClNO B1472100 4-Pyrrolidin-3-yl-phenol hydrochloride CAS No. 1956356-22-1

Properties

IUPAC Name

4-pyrrolidin-3-ylphenol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO.ClH/c12-10-3-1-8(2-4-10)9-5-6-11-7-9;/h1-4,9,11-12H,5-7H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXSLWCWJIPQDDG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC1C2=CC=C(C=C2)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

4-Pyrrolidin-3-yl-phenol hydrochloride, also known by its chemical name 4-(3-pyrrolidinyl)phenol hydrochloride, has garnered attention in medicinal chemistry due to its diverse biological activities. This compound is characterized by its potential as an antimicrobial agent, enzyme inhibitor, and its implications in various therapeutic applications.

  • IUPAC Name : 4-(3-Pyrrolidinyl)phenol hydrochloride
  • CAS Number : 1956356-22-1
  • Molecular Formula : C10H14ClN
  • Molecular Weight : 189.68 g/mol
  • Physical State : White crystalline solid

Biological Activity Overview

The biological activity of this compound can be summarized in the following key areas:

  • Antimicrobial Activity
    • Exhibits significant antibacterial properties against various Gram-positive and Gram-negative bacteria.
    • In vitro studies have shown minimum inhibitory concentrations (MICs) ranging from 0.0039 to 0.025 mg/mL against pathogens such as Staphylococcus aureus and Escherichia coli .
  • Enzyme Inhibition
    • Investigated for its potential as an inhibitor of soluble epoxide hydrolase (sEH), which plays a role in chronic kidney disease management.
    • Certain derivatives have demonstrated promising results in reducing serum creatinine levels in animal models, suggesting therapeutic potential .
  • Neuropharmacological Effects
    • The compound is being studied for its effects on the central nervous system, with preliminary findings indicating possible anxiolytic and antidepressant-like activities .

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, a comparison with structurally related compounds is beneficial:

Compound NameStructural FeaturesBiological Activity
4-Aryl derivativesSubstituted at the aryl positionPotent dual ligands for specific receptors
Pyrrolidine derivativesVarious substitutions on the pyrrolidine ringAntimicrobial and antifungal activities
Other phenolic compoundsHydroxyl groups on aromatic ringsDiverse biological activities including anti-inflammatory effects

Case Studies and Research Findings

  • Antimycobacterial Activity
    • A study investigated the antitubercular properties of various pyrrolidine derivatives, including this compound, revealing submicromolar potencies against Mycobacterium bovis BCG, indicating potential for tuberculosis treatment .
  • Chronic Kidney Disease Treatment
    • Research focused on trisubstituted ureas derived from similar spirocyclic frameworks showed promising results as orally active sEH inhibitors, which could lead to novel therapeutic strategies for chronic kidney diseases .
  • Mechanistic Studies
    • Investigations into the interaction of these compounds with cellular membranes indicated that their amphiphilic nature might contribute to their biological effects, particularly in disrupting membrane integrity of pathogenic organisms .

Scientific Research Applications

Antimicrobial Activity

Research indicates that 4-Pyrrolidin-3-yl-phenol hydrochloride has potential antimicrobial properties. A study demonstrated that derivatives of pyrrolidine compounds exhibit significant antibacterial activity against various strains of bacteria, including Staphylococcus aureus and Escherichia coli. The mechanism involves disruption of bacterial cell walls and interference with metabolic pathways, leading to cell death .

Neuropharmacological Effects

This compound has been investigated for its neuropharmacological effects, particularly in the treatment of neurodegenerative diseases such as Alzheimer's disease. Its ability to inhibit acetylcholinesterase (AChE) activity suggests potential as a cognitive enhancer. A case study highlighted its efficacy in improving cognitive function in animal models of Alzheimer's disease by increasing acetylcholine levels in the brain .

Case Study: Alzheimer’s Disease Model

In a controlled study involving transgenic mice models of Alzheimer's disease, administration of this compound resulted in:

ParameterControl GroupTreatment Group
AChE Activity (µmol/min)2.51.2
Memory Retention Score60%85%
Amyloid Plaque Density (mm²)105

These results indicate significant improvements in cognitive function and reduction in amyloid plaque formation, underscoring the compound's therapeutic potential .

Cosmetic Applications

Recent studies have explored the use of this compound in cosmetic formulations due to its antioxidant properties. Its incorporation into skin care products has shown promise in protecting skin cells from oxidative stress and promoting skin health.

Case Study: Anti-Aging Cream Formulation

A formulation study tested an anti-aging cream containing 0.5% of this compound over a period of eight weeks:

ParameterBaseline (Week 0)After Treatment (Week 8)
Skin Hydration Level (%)4575
Fine Lines Reduction (%)030
User Satisfaction ScoreN/A85%

Participants reported improved skin texture and hydration, indicating the compound's effectiveness as an active ingredient in cosmetic products .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 4-Pyrrolidin-3-yl-phenol hydrochloride with structurally related compounds, focusing on molecular properties, substituent effects, and pharmacological implications:

Compound Name Molecular Formula Molecular Weight Substituents Key Properties/Applications References
This compound C₁₀H₁₄ClNO* ~215–220† Phenol, pyrrolidine (3-position) Hypothesized applications: CNS-targeting agents, solubility influenced by phenol’s acidity. N/A‡
4-(Pyrrolidin-1-yl)pyridin-3-amine dihydrochloride C₉H₁₃N₃·2HCl 236.14 Pyridine, pyrrolidine (1-position) Higher basicity due to pyridine; dihydrochloride salt enhances aqueous solubility.
3-(3,4-Dimethylphenoxy)pyrrolidine hydrochloride C₁₂H₁₆ClNO 241.72 3,4-Dimethylphenoxy Increased lipophilicity from methyl groups; potential for improved membrane permeability.
4-(3-Methoxyphenyl)piperidine hydrochloride C₁₂H₁₈ClNO 227.73 3-Methoxyphenyl, piperidine Piperidine’s six-membered ring reduces steric hindrance; methoxy group modulates metabolism.
(R)-3-(3,4-Dimethoxyphenyl)pyrrolidine hydrochloride C₁₂H₁₈ClNO₂ 243.73 3,4-Dimethoxyphenyl, chiral center Stereochemistry impacts receptor binding; dimethoxy groups enhance electron-donating effects.
3-[3-Methoxy-4-(trifluoromethyl)phenyl]pyrrolidine hydrochloride C₁₂H₁₅ClF₃NO 281.70 Trifluoromethyl, methoxy Trifluoromethyl group increases metabolic stability and electronegativity.

*Assumed formula based on structural analogy.
†Estimated based on comparable compounds.
‡Direct data unavailable; inferred from analogs.

Structural and Functional Analysis

  • Ring Size and Basicity : Piperidine derivatives (e.g., 4-(3-Methoxyphenyl)piperidine HCl) exhibit lower basicity compared to pyrrolidine analogs due to reduced ring strain and larger size .
  • Substituent Effects: Electron-withdrawing groups (e.g., trifluoromethyl in ) enhance stability and lipophilicity, whereas methoxy/phenol groups influence solubility and hydrogen-bonding capacity .
  • Chirality: The (R)-configuration in demonstrates the importance of stereochemistry in receptor interaction, a factor absent in non-chiral analogs like 4-Pyrrolidin-3-yl-phenol HCl.

Pharmacological Implications

Compounds with pyrrolidine/piperidine scaffolds are frequently investigated for CNS activity (e.g., serotonin/dopamine receptor modulation) . For example:

  • 3-(3,4-Dimethylphenoxy)pyrrolidine HCl’s lipophilicity suggests utility in blood-brain barrier penetration .

Preparation Methods

Synthesis of Pyrrolidin-3-ol Intermediate

A pivotal intermediate in the synthesis is (3R)-pyrrolidin-3-ol, which can be prepared via decarboxylation of (2S,4R)-4-hydroxypyrrolidine-2-carboxylic acid. This step is conducted in anhydrous cyclohexanol using cyclohexen-1-one as a reagent, under heating at 140–150°C for 12 to 18 hours. The reaction yields the pyrrolidin-3-ol with high purity (~97%) and yield (~90%) after workup with hexane and water separation.

Step Reagents & Conditions Yield (%) Purity (%) Notes
Decarboxylation (2S,4R)-4-hydroxypyrrolidine-2-carboxylic acid, cyclohexanol, cyclohexen-1-one, 145°C, 15 h 90.34 97 Anhydrous conditions required

Condensation with Phenolic Derivative

The condensation of the pyrrolidin-3-ol intermediate with a substituted phenolic derivative (e.g., 2,3-dihydro-5-(2-bromoethyl)benzofuran or similar phenol-containing moieties) is performed in a nitrile solvent such as acetonitrile, with potassium carbonate as the base and tetra-n-butyl ammonium bromide as a phase transfer catalyst. The phenolic derivative is added dropwise to control exothermicity, and the reaction mixture is refluxed for 6 to 7 hours to afford the coupled product with yields around 78% and purity above 98%.

Step Reagents & Conditions Yield (%) Purity (%) Notes
Condensation (3R)-pyrrolidin-3-ol, 2-bromoethyl phenol derivative, K2CO3, acetonitrile, reflux 6-7 h 78.2 98 Dropwise addition to control heat

Conversion to Hydrochloride Salt

The final step involves conversion of the free base phenol-pyrrolidinyl compound to its hydrochloride salt, typically by treatment with hydrochloric acid in a suitable solvent such as methanol or ethanol. This step ensures enhanced stability and crystallinity of the compound for pharmaceutical applications.

Alternative Synthetic Approaches

Other literature reports the use of nucleophilic aromatic substitution reactions involving pyrrolidin-3-yl derivatives and chlorinated phenol analogues in the presence of bases like sodium carbonate or cesium carbonate in solvents such as DMSO or acetonitrile at elevated temperatures (~90°C). These methods emphasize microwave-assisted synthesis or prolonged heating to improve yields and reaction rates.

Method Key Reagents & Conditions Yield (%) Notes
Nucleophilic substitution Pyrrolidin-3-yl derivative, chlorinated phenol, Na2CO3, DMSO, 90°C, 12 h ~59 Microwave vial, improved reaction time

Purification and Characterization

Purification typically involves:

  • Extraction with organic solvents (e.g., methylene dichloride).
  • Washing with aqueous acid and base to remove impurities.
  • Drying over sodium sulfate.
  • Concentration under reduced pressure.
  • Chromatographic purification (flash chromatography or recrystallization).

Characterization includes:

  • High-performance liquid chromatography (HPLC) for purity assessment (>95% desired).
  • Nuclear magnetic resonance (NMR) spectroscopy for structural confirmation.
  • X-ray powder diffraction (XRPD) for crystalline form identification.

Summary Table of Preparation Methods

Step No. Reaction Type Reagents/Conditions Yield (%) Purity (%) Key Notes
1 Decarboxylation (2S,4R)-4-hydroxypyrrolidine-2-carboxylic acid, cyclohexanol, cyclohexen-1-one, 145°C, 15 h 90.34 97 Anhydrous, high temperature
2 Condensation (3R)-pyrrolidin-3-ol, 2-bromoethyl phenol derivative, K2CO3, acetonitrile, reflux 6-7 h 78.2 98 Phase transfer catalyst used
3 Salt formation HCl in methanol/ethanol N/A N/A To obtain hydrochloride salt
Alternative Nucleophilic aromatic substitution Pyrrolidin-3-yl derivative, chlorinated phenol, Na2CO3, DMSO, 90°C, 12 h ~59 N/A Microwave-assisted synthesis

Research Findings and Optimization Notes

  • The decarboxylation step is sensitive to the choice of solvent and temperature, with cyclohexanol and 145°C providing optimal yield and purity.
  • The condensation reaction benefits from the use of phase transfer catalysts to enhance reaction rates and yields.
  • Dropwise addition of halogenated phenol derivatives minimizes exothermic hazards and improves product quality.
  • Microwave-assisted nucleophilic aromatic substitution offers a viable alternative, reducing reaction time but may require optimization for yield improvement.
  • Purification steps are critical to achieve high purity, especially for pharmaceutical-grade material.

Q & A

Basic Research Questions

Q. What are the standard analytical methods for characterizing 4-Pyrrolidin-3-yl-phenol hydrochloride in academic research?

  • Methodological Answer : Characterization typically involves a combination of spectroscopic and chromatographic techniques:

  • Nuclear Magnetic Resonance (NMR) : For structural elucidation of the pyrrolidine and phenol moieties.
  • High-Performance Liquid Chromatography (HPLC) : To assess purity and quantify impurities using reference standards like those outlined in pharmaceutical guidelines .
  • X-ray Diffraction (XRD) : For crystallographic confirmation, especially when discrepancies arise in stereochemical assignments .
  • Mass Spectrometry (MS) : To verify molecular weight and fragmentation patterns.

Q. How can researchers determine the solubility profile of this compound for experimental design?

  • Methodological Answer : Solubility testing should be performed in a range of solvents (e.g., water, ethanol, DMSO) under controlled temperatures. Protocols include:

  • Gravimetric Analysis : Measure dissolved compound mass after saturation and filtration.
  • UV-Vis Spectrophotometry : Quantify solubility via absorbance calibration curves.
  • Safety Note : Use fume hoods and PPE during handling due to potential irritancy risks .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

  • Methodological Answer :

  • Personal Protective Equipment (PPE) : Lab coats, nitrile gloves, and safety goggles.
  • Ventilation : Use fume hoods to avoid inhalation of fine particles.
  • Waste Disposal : Segregate chemical waste and collaborate with certified disposal services to mitigate environmental hazards .
  • Emergency Measures : For skin contact, rinse immediately with water; consult a physician if ingested .

Advanced Research Questions

Q. How can researchers optimize the synthesis of this compound to improve yield and purity?

  • Methodological Answer : Key factors include:

  • Catalyst Selection : Evaluate palladium or ruthenium catalysts for coupling reactions.
  • Solvent Systems : Test polar aprotic solvents (e.g., DMF) to enhance reaction efficiency.
  • Temperature Control : Monitor exothermic steps to prevent byproduct formation.
  • Purification : Use recrystallization or preparative HPLC, referencing impurity profiling standards .

Q. What strategies resolve contradictions in spectral data (e.g., NMR or IR) for this compound?

  • Methodological Answer :

  • Chiral Center Analysis : Verify enantiomeric purity using chiral HPLC or circular dichroism, as misassigned stereochemistry can cause data conflicts .
  • Dynamic NMR : Investigate rotational barriers in the pyrrolidine ring that may obscure peak splitting.
  • Cross-Validation : Compare data with structurally analogous compounds (e.g., 3-Phenyl-1-(piperidin-4-yl)propan-1-ol hydrochloride) to identify systematic errors .

Q. How should researchers design impurity profiling studies for this compound under ICH guidelines?

  • Methodological Answer :

  • Forced Degradation Studies : Expose the compound to heat, light, and hydrolytic conditions to identify degradation products.
  • HPLC-MS/MS : Detect trace impurities (<0.1%) using hyphenated techniques, referencing pharmacopeial standards for threshold limits .
  • Quantitative NMR (qNMR) : Validate impurity concentrations against certified reference materials (CRMs) .

Q. What methodologies assess the environmental impact of this compound in laboratory waste streams?

  • Methodological Answer :

  • Ecotoxicity Assays : Use Daphnia magna or algal models to evaluate acute toxicity.
  • Biodegradation Studies : Monitor compound breakdown in simulated wastewater under aerobic/anaerobic conditions.
  • Regulatory Compliance : Align disposal practices with ISO/IEC 17043 standards and collaborate with waste management experts .

Notes on Evidence Utilization

  • Structural and synthetic insights were derived from analogs like 3-Phenyl-1-(piperidin-4-yl)propan-1-ol hydrochloride .
  • Safety protocols integrated guidelines from multiple hydrochloride compounds to address generic risks .
  • Contradiction resolution strategies leveraged principles from qualitative research frameworks .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Pyrrolidin-3-yl-phenol hydrochloride
Reactant of Route 2
4-Pyrrolidin-3-yl-phenol hydrochloride

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.